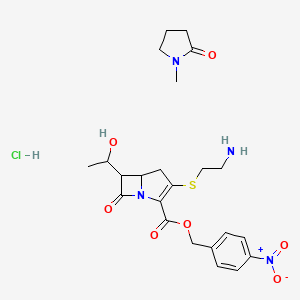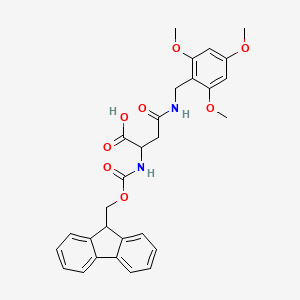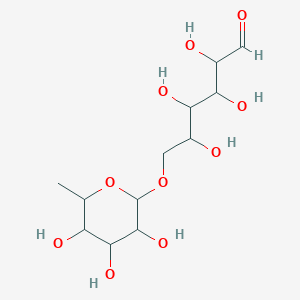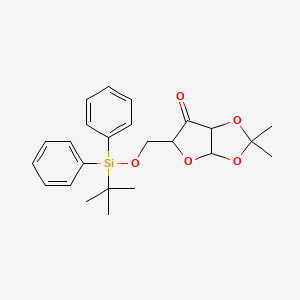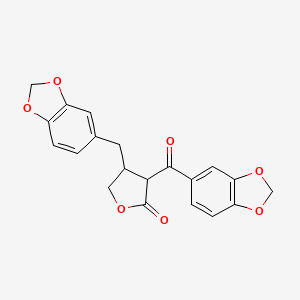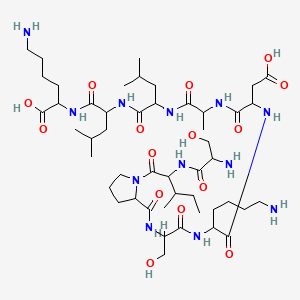
butane;2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane;2-methylprop-1-ene, also known as 2-methylpropene or isobutylene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene, one of the four isomers of butylene. This compound is a colorless, flammable gas with significant industrial value .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydration of Tertiary Butyl Alcohol (TBA): This method involves the dehydration of tertiary butyl alcohol to produce isobutylene.
Catalytic Dehydrogenation of Isobutane: This process involves the catalytic dehydrogenation of isobutane using catalysts such as platinum or chromium oxide at high temperatures.
Industrial Production Methods:
- Back-Cracking of Methyl Tertiary Butyl Ether (MTBE) or Ethyl Tertiary Butyl Ether (ETBE): This method involves the thermal decomposition of MTBE or ETBE to produce isobutylene and methanol or ethanol, respectively .
Olefin Steam Cracking: Isobutylene is produced as a byproduct in the steam cracking of olefins.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Isobutylene can undergo oxidation reactions to form products such as methacrolein and methacrylic acid.
Polymerization: Isobutylene can be polymerized to produce polyisobutylene (butyl rubber), which is used in various applications such as tires and adhesives.
Alkylation: Isobutylene can react with butane to produce isooctane, a high-octane fuel additive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and catalysts such as silver or vanadium oxide.
Polymerization: Catalysts such as aluminum chloride or boron trifluoride are used in the polymerization of isobutylene.
Alkylation: Acid catalysts such as sulfuric acid or hydrofluoric acid are used in the alkylation process.
Major Products:
Methacrolein and Methacrylic Acid: Formed from the oxidation of isobutylene.
Polyisobutylene (Butyl Rubber): Formed from the polymerization of isobutylene.
Isooctane: Formed from the alkylation of isobutylene with butane.
Applications De Recherche Scientifique
Isobutylene has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of polyisobutylene and other polymers.
Biology: Used in the synthesis of various biochemical compounds.
Medicine: Used in the production of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of fuel additives, antioxidants, and other industrial chemicals.
Mécanisme D'action
Isobutylene exerts its effects through various chemical reactions. For example, in polymerization, the double bond in isobutylene reacts with catalysts to form long polymer chains. In alkylation, isobutylene reacts with butane in the presence of acid catalysts to form isooctane .
Comparaison Avec Des Composés Similaires
Isobutylene is one of the four isomers of butylene. The other isomers include:
1-Butene: A linear alkene with the formula C₄H₈.
cis-2-Butene: A geometric isomer of 2-butene with the formula C₄H₈.
trans-2-Butene: Another geometric isomer of 2-butene with the formula C₄H₈.
Uniqueness of Isobutylene: Isobutylene is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear and geometric isomers. This structural difference makes isobutylene particularly valuable in the production of high-octane fuel additives and butyl rubber .
Propriétés
Numéro CAS |
9044-17-1 |
|---|---|
Formule moléculaire |
C8H18 |
Poids moléculaire |
114.23 g/mol |
Nom IUPAC |
butane;2-methylprop-1-ene |
InChI |
InChI=1S/C4H8.C4H10/c1-4(2)3;1-3-4-2/h1H2,2-3H3;3-4H2,1-2H3 |
Clé InChI |
ZOJPPDGPQOHPKT-UHFFFAOYSA-N |
SMILES canonique |
CCCC.CC(=C)C |
Description physique |
Liquid |
Numéros CAS associés |
9044-17-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
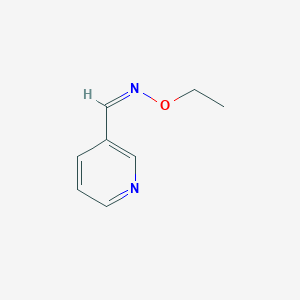
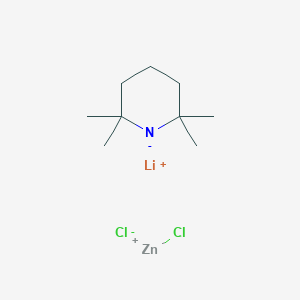
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
